Direct Comparison of Inhibitory Potency: Ptp1B/akr1B1-IN-1 vs. Ptp1B/akr1B1-IN-2
Ptp1B/akr1B1-IN-1 (Compound 6f) demonstrates significantly higher potency for PTP1B inhibition compared to its close structural analog, Ptp1B/akr1B1-IN-2 (Compound 7f). The IC50 value for PTP1B is 0.06 μM for Ptp1B/akr1B1-IN-1 [1], whereas it is 3.2 μM for Ptp1B/akr1B1-IN-2 . This represents a >50-fold difference in potency. The activity profile against AKR1B1 is reversed, with Ptp1B/akr1B1-IN-2 showing higher potency (IC50 = 2.1 μM) compared to Ptp1B/akr1B1-IN-1 (IC50 = 4.3 μM) [1].
AKR1B1 IC50: 4.3 μM (vs 2.1 μM)
>50-fold higher PTP1B potency
| Evidence Dimension | Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | PTP1B: 0.06 μM; AKR1B1: 4.3 μM |
| Comparator Or Baseline | PTP1B/AKR1B1-IN-2 (Compound 7f): PTP1B: 3.2 μM; AKR1B1: 2.1 μM |
| Quantified Difference | PTP1B: >50-fold higher potency for target compound; AKR1B1: ~2-fold lower potency |
| Conditions | In vitro enzyme inhibition assay using recombinant human PTP1B and AKR1B1. |
Why This Matters
The distinct potency profile makes Ptp1B/akr1B1-IN-1 the preferred choice for experiments where potent PTP1B blockade is the primary requirement, while Ptp1B/akr1B1-IN-2 is better suited for studies focused on AKR1B1 inhibition.
- [1] TargetMol. (2024). Product Datasheet: PTP1B/AKR1B1-IN-1 (Cat No. T78702). View Source
